molecular formula C16H31N3O3 B7930810 [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930810
M. Wt: 313.44 g/mol
InChI Key: ONBYQGMALZAXEY-UEWDXFNNSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is an intriguing compound with a complex structure. It boasts significant applications across several scientific fields, including chemistry, biology, and medicine, and serves as a pivotal compound in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves multiple steps, typically beginning with the protection of the amino group and the coupling of the amino-propionyl derivative with a pyrrolidine nucleus. Standard procedures often include the use of coupling reagents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions, followed by deprotection and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods focus on optimization for high yield and purity. Large-scale synthesis might employ continuous flow techniques and automated systems to ensure consistent reaction conditions and efficient production processes. Catalyst efficiency, solvent use, and waste minimization are key considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxidized products depending on the reagents used.

  • Reduction: : It can be reduced using strong reducing agents, affecting specific functional groups within the molecule.

  • Substitution: : Common substitution reactions involve nucleophiles attacking the ester or carbamate groups, leading to modified derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride and sodium borohydride are often used for reduction.

  • Substitution: : Nucleophilic reagents like sodium azide or amines in aprotic solvents are common for substitution reactions.

Major Products Formed

The major products from these reactions vary widely, but typically include modified ester and amide derivatives, which are crucial in further synthetic applications and biological evaluations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in synthesizing more complex molecules. Its functionality allows for modifications that can tailor its properties for specific applications.

Biology

Biologically, it is employed in the synthesis of peptide analogs and mimetics, making it vital in the study of protein interactions and enzyme functions.

Medicine

In medicine, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is explored for its potential as a therapeutic agent, particularly in drug design where modifications can yield compounds with improved pharmacokinetic properties.

Industry

Industrially, it is used in the production of fine chemicals and pharmaceutical intermediates, playing a crucial role in the manufacture of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound's mechanism of action varies by application, but generally, it interacts with molecular targets through its functional groups. This interaction can modify enzyme activity, inhibit or enhance receptor binding, or alter cellular uptake pathways, thereby influencing biological processes.

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives and carbamate esters, such as:

  • L-Glutamate derivatives: : Known for their role in neurotransmission.

  • Carbamic acid esters: : Often used in pesticides and pharmaceuticals.

Its unique combination of a pyrrolidine ring and a carbamate ester differentiates it, providing distinct properties that make it suitable for specific applications not covered by other similar compounds.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-8-7-9-18(13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBYQGMALZAXEY-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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